molecular formula C21H20ClN5 B4736803 2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B4736803
M. Wt: 377.9 g/mol
InChI Key: XDSCYXYUXQYNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of 2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, it has been reported to act on various molecular targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. It has also been reported to interact with certain receptors, such as GABA receptors and adenosine receptors.
Biochemical and Physiological Effects
2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. The compound has also been reported to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline in lab experiments include its diverse pharmacological properties and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer, viral infections, and fungal infections. Another direction is to explore the compound's mechanism of action and molecular targets in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use. Finally, the development of more efficient synthesis methods and analogs of the compound may lead to the discovery of new and improved therapeutic agents.
Conclusion
In conclusion, 2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline is a compound with diverse pharmacological properties and potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline has been studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer, antiviral, and antifungal activities. The compound has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c22-18-9-3-1-6-15(18)12-26-11-5-7-16(13-26)20-24-21-17-8-2-4-10-19(17)23-14-27(21)25-20/h1-4,6,8-10,14,16H,5,7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSCYXYUXQYNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)C3=NN4C=NC5=CC=CC=C5C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-Chlorobenzyl)-3-piperidyl][1,2,4]triazolo[1,5-c]quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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